molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B2955723
M. Wt: 299.333
InChI Key: ARVOWROWLBHVLB-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of chromene, a class of chemical compounds that are heterocyclic derivatives of benzopyran . The compound has a molecular weight of 320.397 .


Synthesis Analysis

The synthesis of similar chromene derivatives has been reported in the literature. For instance, a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .


Molecular Structure Analysis

The molecular structure of chromene derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .


Chemical Reactions Analysis

The chemical reactions involving chromene derivatives have been studied. For example, a fluorescent probe 2-amino-4H-chromene-3-carbonitrile (AICCN) has been used to evaluate its potential as a prospective polarity probe . Also, a visible light-initiated, one-pot, multi-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the calculated dipole moments of AICCN in both the ground state and excited state in various solvents lend support to the steady state fluorescence results .

Scientific Research Applications

Synthesis of Complex Molecules

  • A study by Patil and Mahulikar (2013) outlined an innovative protocol for the synthesis of asymmetrical 1,3-teraryls, which are significant in creating aromatic rings from 2H-pyran-2-ones and 2H-benzo[h]chromene-3-carbonitriles. This transition metal-free route is notable for its environmental friendliness and efficiency (Patil & Mahulikar, 2013).

Potential Medicinal Properties

  • Jean Pierre et al. (2017) explored the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation to construct bioactive derivatives, indicating some derivatives' activity against tumor cell lines and protein kinases. This suggests a pathway for developing new medicinal compounds (Jean Pierre et al., 2017).

Antimicrobial Activity

  • New mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, synthesized via a solventless method, were reported by Kibou et al. (2016). This environmentally friendly synthesis pathway may contribute to the development of novel antimicrobial agents (Kibou et al., 2016).

Safety And Hazards

The safety and hazards associated with the handling and use of chromene derivatives are not explicitly mentioned in the search results. It is always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for safety information .

properties

IUPAC Name

2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVOWROWLBHVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Citations

For This Compound
2
Citations
M Mirza-Aghayan, S Nazmdeh… - Synthetic …, 2013 - Taylor & Francis
A convenient and efficient one-pot method for the synthesis of 2-amino-tetrahydro-4H-chromene and 2-amino-4H-benzo[h]-chromene derivatives has been developed using a catalytic …
Number of citations: 45 www.tandfonline.com
F Schmitt, J Kasparkova, V Brabec, G Begemann… - Journal of inorganic …, 2018 - Elsevier
A series of four 2‑amino‑3‑cyano‑4‑(3/4‑pyridyl)‑4H‑benzo[h]chromenes 2a–d and their dichlorido(p‑cymene)ruthenium(II) complexes 3a–d were tested for antiproliferative, vascular-…
Number of citations: 23 www.sciencedirect.com

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